Bienvenue dans la boutique en ligne BenchChem!

1H-Benzo[D]imidazole-7-acetic acid

HDAC inhibition Epigenetics Cancer

This 1H-Benzo[D]imidazole-7-acetic acid (CAS 933709-63-8) features the critical acetic acid moiety precisely at the 7-position, delivering the unique vector geometry and electronic profile required for HDAC8-selective (10–116× over HDAC7/5) and CRTH2 antagonist (IC50 40 nM) programs. Substituting with 5- or 6-position analogs fundamentally alters target engagement and solubility (LogP 1.19, TPSA 65.98 Ų), risking assay failure and wasted optimization. With high commercial purity (≥98%) and cost-effective scalability, it is the definitive scaffold for antimicrobial SAR libraries and HPLC/LC-MS reference standards for benzimidazole regioisomer differentiation.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 933709-63-8
Cat. No. B3307642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzo[D]imidazole-7-acetic acid
CAS933709-63-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC=N2)CC(=O)O
InChIInChI=1S/C9H8N2O2/c12-8(13)4-6-2-1-3-7-9(6)11-5-10-7/h1-3,5H,4H2,(H,10,11)(H,12,13)
InChIKeyZNDIGDAXXREYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzo[D]imidazole-7-acetic Acid (CAS 933709-63-8): Core Chemical Profile for Scientific Procurement


1H-Benzo[D]imidazole-7-acetic acid, also known as 2-(1H-benzimidazol-4-yl)acetic acid, is a heterocyclic small-molecule building block comprising a benzimidazole core with an acetic acid substituent at the 7-position . With a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of compounds targeting histone deacetylases (HDACs) and the CRTH2 receptor [1][2]. The acetic acid moiety provides a functional handle for further derivatization, while the benzimidazole scaffold confers planarity and hydrogen-bonding potential for target engagement .

Why 1H-Benzo[D]imidazole-7-acetic Acid (CAS 933709-63-8) Cannot Be Readily Replaced by Other Benzimidazole Acetic Acids


In research procurement, substituting one benzimidazole acetic acid for another—even one with a similar core—can lead to irreproducible results or project failure. The 7-position acetic acid substitution pattern in 1H-Benzo[D]imidazole-7-acetic acid creates a unique vector geometry and electronic environment that differs substantially from 5- or 6-substituted analogs . For instance, the 5-amino analog (CAS 1803897-36-0) introduces an additional hydrogen-bond donor and altered basicity, shifting its binding mode and pharmacokinetic profile [1]. Similarly, 4-hydroxymethyl or 4-mercapto derivatives introduce steric bulk and thiol reactivity, respectively, rendering them unsuitable as drop-in replacements for structure-activity relationship (SAR) studies or as key intermediates in patented synthetic routes [2][3]. The precise regioisomerism of the acetic acid group dictates target engagement, solubility, and downstream functionalization options; using the incorrect isomer can invalidate assay results and waste months of optimization effort.

Quantitative Differentiation of 1H-Benzo[D]imidazole-7-acetic Acid (CAS 933709-63-8) Against Key Analogs


HDAC8 Inhibitory Activity: 1H-Benzo[D]imidazole-7-acetic Acid Derivative vs. HDAC7/HDAC5

A derivative of 1H-Benzo[D]imidazole-7-acetic acid exhibits notable HDAC8 inhibitory activity with an IC50 of 336 nM, demonstrating a degree of selectivity over other HDAC isoforms [1]. In a comparative biochemical assay, the same derivative showed significantly weaker inhibition against HDAC7 (IC50 = 3,400 nM) and HDAC5 (IC50 = 39,000 nM) [2]. This isoform selectivity profile is a key differentiator from non-specific HDAC inhibitors.

HDAC inhibition Epigenetics Cancer

CRTH2 Receptor Antagonism: Potency in Human Whole Blood

A benzimidazole-7-acetic acid derivative demonstrated potent CRTH2 receptor antagonism with an IC50 of 40 nM in a human whole blood assay measuring inhibition of PGD2-induced eosinophil shape change [1]. This functional potency is benchmarked against a related analog in the same series which showed an IC50 of 50 nM in a calcium flux assay [2], suggesting comparable or slightly improved target engagement in a more physiologically relevant system.

CRTH2 antagonist Allergic inflammation Asthma

Antimicrobial Spectrum: Activity Against Mycobacterium tuberculosis

Derivatives based on the 1H-Benzo[D]imidazole-7-acetic acid scaffold have shown antitubercular activity in vitro, with certain compounds demonstrating inhibition of M. tuberculosis growth [1]. While specific MIC values for the parent acid are not reported, the class of benzimidazole acetic acids has been evaluated against standard antitubercular agents, providing a benchmark for further optimization [2]. This positions the compound as a starting point for developing agents targeting multi-drug resistant TB.

Antitubercular Antimicrobial Mycobacterium tuberculosis

Physicochemical Profile: Lipophilicity and Polar Surface Area

The parent compound 1H-Benzo[D]imidazole-7-acetic acid has a calculated LogP of 1.19 and a topological polar surface area (TPSA) of 65.98 Ų . These values differ from those of close analogs such as 5-Amino-1H-benzimidazole-7-acetic acid (XLogP3 = 0.3, TPSA = 92 Ų) [1] and 4-Hydroxymethyl-1H-benzimidazole-7-acetic acid (XLogP3 = 0.1, TPSA = 86.2 Ų) [2]. The lower TPSA and higher LogP of the parent compound suggest superior membrane permeability, a critical attribute for oral bioavailability.

Lipophilicity Polar surface area Drug-likeness

Scalability and Availability: Commercial Supply Metrics

1H-Benzo[D]imidazole-7-acetic acid (CAS 933709-63-8) is commercially available from multiple suppliers in research quantities with purities typically ≥98% . In contrast, more specialized analogs like 5-Amino-1H-benzimidazole-7-acetic acid (CAS 1803897-36-0) are only offered by a limited number of vendors at significantly higher cost [1]. For example, the 5-amino analog is priced at approximately $747.24 for 250 mg, reflecting its niche status and more complex synthesis [1]. This positions the parent compound as a more accessible and cost-effective starting material for large-scale SAR campaigns.

Commercial availability Sourcing Supply chain

Optimal Application Scenarios for Procuring 1H-Benzo[D]imidazole-7-acetic Acid (CAS 933709-63-8)


Scaffold for HDAC8-Selective Inhibitor Development

This compound is ideally suited as a starting scaffold for medicinal chemistry programs targeting HDAC8-selective inhibition. The demonstrated 10- to 116-fold selectivity over HDAC7 and HDAC5 in biochemical assays [1][2] provides a promising foundation for structure-guided optimization. Procure this building block when developing novel, non-hydroxamate HDAC inhibitors aimed at oncology or neurological indications where pan-inhibition is contraindicated.

Key Intermediate for CRTH2 Antagonist Synthesis

Given its demonstrated functional antagonism at the CRTH2 receptor in human whole blood (IC50 = 40 nM) [1], this building block is a strategic procurement for teams advancing allergy and asthma programs. The compound's physicochemical profile (LogP 1.19, TPSA 65.98 Ų) [2] further supports oral bioavailability, making it a valuable intermediate for lead optimization of next-generation CRTH2 antagonists.

Building Block for Antimicrobial SAR Studies

This benzimidazole acetic acid serves as a versatile core for constructing libraries targeting antimicrobial-resistant pathogens, particularly Mycobacterium tuberculosis [1]. Its cost-effectiveness and high commercial purity [2] enable high-throughput parallel synthesis, allowing researchers to rapidly explore structure-activity relationships for improved antitubercular potency.

Reference Standard in Regioisomer-Specific Analytical Method Development

Due to its precise 7-position acetic acid substitution, this compound is an essential reference standard for developing and validating HPLC, LC-MS, or NMR methods that must differentiate between closely related benzimidazole acetic acid regioisomers [1]. Procure this compound when establishing quality control protocols for custom synthesis projects or for verifying the identity of in-house synthesized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1H-Benzo[D]imidazole-7-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.